molecular formula C9H7ClFN3O B1467459 [1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1248655-36-8

[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No. B1467459
CAS RN: 1248655-36-8
M. Wt: 227.62 g/mol
InChI Key: JXHPDEDRUXSKLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The 5-chloro-2-fluorophenyl group could potentially be introduced through a nucleophilic aromatic substitution reaction .


Chemical Reactions Analysis

As a triazole, this compound could participate in various chemical reactions. The presence of the 5-chloro-2-fluorophenyl group could make it a candidate for further functionalization through reactions involving the aromatic ring .

Scientific Research Applications

Structural Characterization and Synthesis

  • The compound has been utilized in the synthesis of structurally unique molecules, such as isostructural thiazoles. It contributes to the formation of molecules with distinctive crystalline structures, often resulting in isostructural materials with specific molecular conformations. This suggests its utility in developing compounds with particular physical properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Interaction Analysis and Molecular Behavior

  • Triazole derivatives, including the subject compound, have been investigated for their unique interaction capabilities, such as π-hole tetrel bonding. These interactions are crucial in the self-assembly of molecules and have implications in molecular recognition and materials science. The study of these interactions involves advanced techniques like Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).

Chemical Synthesis and Crystallography

  • The compound has been a focal point in the synthesis of heterocyclic amides and benzamides through catalyst- and solvent-free methods, indicating its importance in creating more sustainable chemical processes. The molecular structures and intermolecular interactions of these synthesized compounds are often elucidated using X-ray crystallography, providing insights into their potential applications in various fields (Moreno-Fuquen et al., 2019).

Advanced Materials and Liquid Crystal Research

  • This compound has been used to synthesize new materials with liquid crystal properties. Such materials are of great interest in display technologies and other applications where the manipulation of light and color is crucial. The research involves studying the crystal structures, liquid crystal behaviors, and electrochemical properties of these materials, indicating a multidisciplinary approach combining chemistry, materials science, and electrical engineering (Zhao et al., 2013).

Biological Activity and Pharmaceutical Research

  • In the pharmaceutical sector, triazole derivatives, including the compound of interest, have been studied for their antimicrobial properties. The synthesis of novel compounds and the evaluation of their biological activity against various pathogens indicate the compound's potential in developing new antimicrobial agents. This research is crucial for the ongoing battle against drug-resistant bacteria and other pathogens (Nagamani et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Mechanism of Action

properties

IUPAC Name

[1-(5-chloro-2-fluorophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3O/c10-6-1-2-8(11)9(3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHPDEDRUXSKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=C(N=N2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
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[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
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[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
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[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
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[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 6
[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

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